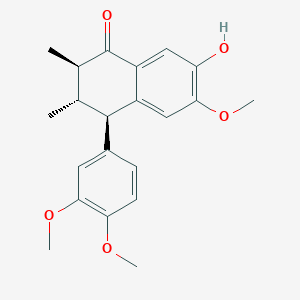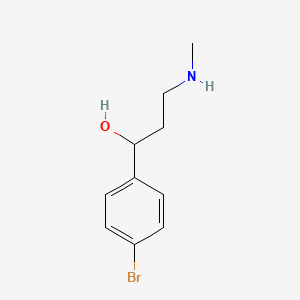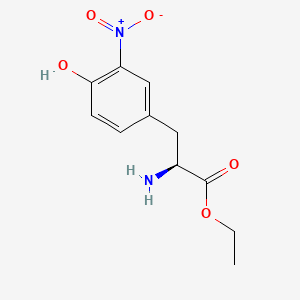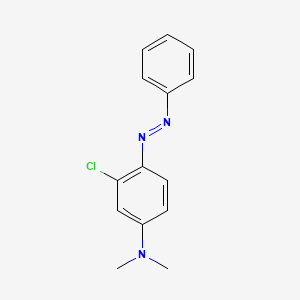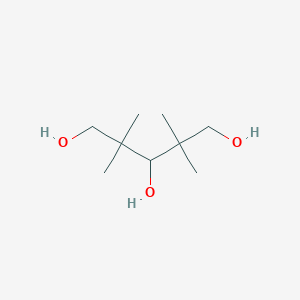
2,2,4,4-Tetramethylpentane-1,3,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,4-Tetramethylpentane-1,3,5-triol is an organic compound with the molecular formula C9H20O3. It is a triol, meaning it contains three hydroxyl (-OH) groups. This compound is known for its unique structure, which includes four methyl groups attached to a pentane backbone. The presence of multiple hydroxyl groups makes it a versatile compound in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethylpentane-1,3,5-triol typically involves the reaction of 2,2,4,4-tetramethylpentane-1,3-diol with formaldehyde under basic conditions. The reaction proceeds through a series of steps, including the formation of an intermediate hemiacetal, which then undergoes further reaction to yield the triol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are often used to facilitate the reaction and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4,4-Tetramethylpentane-1,3,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halides or esters
Applications De Recherche Scientifique
2,2,4,4-Tetramethylpentane-1,3,5-triol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,2,4,4-Tetramethylpentane-1,3,5-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The compound’s unique structure allows it to participate in specific chemical reactions, making it a valuable tool in research and industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4,4-Tetramethylpentane-1,3-diol: A related compound with two hydroxyl groups.
2,2,4,4-Tetramethylpentane-1,3,5-tetraol: A compound with four hydroxyl groups.
2,2,4,4-Tetramethylpentane-1,3,5-pentanol: A compound with one hydroxyl group
Uniqueness
2,2,4,4-Tetramethylpentane-1,3,5-triol is unique due to its three hydroxyl groups and the presence of four methyl groups on the pentane backbone. This structure imparts specific chemical properties and reactivity, making it distinct from other similar compounds .
Propriétés
Numéro CAS |
594859-70-8 |
|---|---|
Formule moléculaire |
C9H20O3 |
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
2,2,4,4-tetramethylpentane-1,3,5-triol |
InChI |
InChI=1S/C9H20O3/c1-8(2,5-10)7(12)9(3,4)6-11/h7,10-12H,5-6H2,1-4H3 |
Clé InChI |
PKSGCTPALVCQDG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CO)C(C(C)(C)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


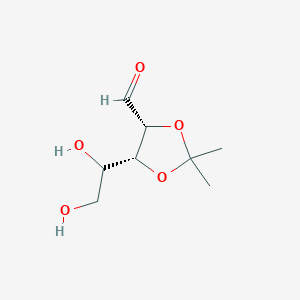


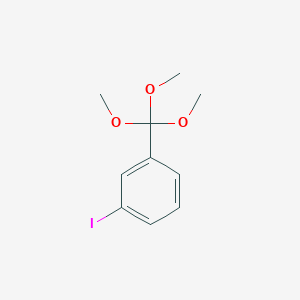
![[1-(3-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B12440448.png)




![Methyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate](/img/structure/B12440490.png)
